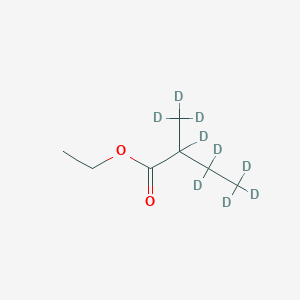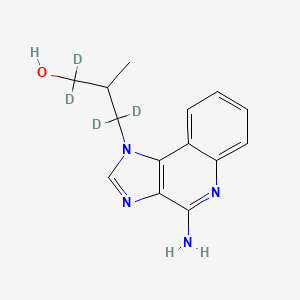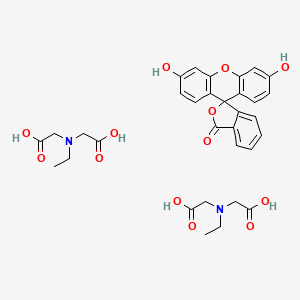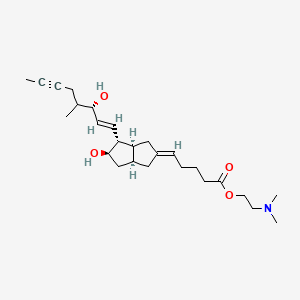
5|A-Pregnan-17|A,21-diol-3,11,20-trione-1,2,4,5-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5α-Pregnan-17α,21-diol-3,11,20-trione-1,2,4,5-d4 is a deuterium-labeled steroid compound. It is a derivative of 5α-Pregnan-17α,21-diol-3,11,20-trione, where specific hydrogen atoms are replaced with deuterium. This labeling is often used in scientific research to study metabolic pathways and reaction mechanisms due to the stability and traceability of deuterium.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5α-Pregnan-17α,21-diol-3,11,20-trione-1,2,4,5-d4 typically involves the introduction of deuterium atoms into the parent compound, 5α-Pregnan-17α,21-diol-3,11,20-trione. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange Reactions: Utilizing deuterated reagents such as deuterium gas (D2) or deuterated solvents (e.g., D2O) under specific conditions to replace hydrogen atoms with deuterium.
Deuterated Precursors: Starting with deuterated precursors that already contain deuterium atoms and performing subsequent chemical reactions to obtain the final labeled compound.
Industrial Production Methods
Industrial production of deuterium-labeled compounds often involves large-scale hydrogen-deuterium exchange reactions or the use of deuterated starting materials. The process is optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5α-Pregnan-17α,21-diol-3,11,20-trione-1,2,4,5-d4 can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction of ketones to hydroxyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Replacement of functional groups with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid, potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in methanol, lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various halogenating agents, nucleophiles, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups can yield ketones or aldehydes, while reduction of ketones can yield secondary alcohols.
Wissenschaftliche Forschungsanwendungen
5α-Pregnan-17α,21-diol-3,11,20-trione-1,2,4,5-d4 is widely used in scientific research due to its deuterium labeling. Applications include:
Metabolic Research: Studying metabolic pathways and enzyme kinetics by tracing the deuterium-labeled compound.
Environmental Studies: Using deuterium-labeled compounds as standards for detecting pollutants in air, water, soil, and food.
Clinical Diagnostics: Employing deuterium-labeled compounds in imaging, diagnosis, and newborn screening.
Organic Chemistry: Investigating reaction mechanisms and kinetics using nuclear magnetic resonance (NMR) spectroscopy.
Wirkmechanismus
The mechanism of action of 5α-Pregnan-17α,21-diol-3,11,20-trione-1,2,4,5-d4 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows researchers to trace the compound’s metabolic fate and study its interactions with enzymes and receptors. This helps in understanding the compound’s biological effects and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cortisone: 17α,21-Dihydroxy-4-pregnene-3,11,20-trione.
Prednisone: 1,4-Pregnadiene-17α,21-diol-3,11,20-trione.
Aldosterone: 4-Pregnen-11β,21-diol-3,18,20-trione.
Uniqueness
5α-Pregnan-17α,21-diol-3,11,20-trione-1,2,4,5-d4 is unique due to its deuterium labeling, which provides stability and traceability in research applications. This makes it particularly valuable for studying metabolic pathways and reaction mechanisms, as well as for use in environmental and clinical diagnostics.
Eigenschaften
Molekularformel |
C21H30O5 |
|---|---|
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
(5S,8S,9S,10S,13S,14S,17R)-1,2,4,5-tetradeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,6,7,8,9,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-15,18,22,26H,3-11H2,1-2H3/t12-,14-,15-,18+,19-,20-,21-/m0/s1/i5D,7D,9D,12D/t5?,7?,9?,12-,14-,15-,18+,19-,20-,21- |
InChI-Schlüssel |
YCLWEYIBFOLMEM-YEMGWGRESA-N |
Isomerische SMILES |
[2H]C1C([C@@]2([C@@H]3[C@@H](CC[C@]2(C(C1=O)[2H])[2H])[C@@H]4CC[C@@]([C@]4(CC3=O)C)(C(=O)CO)O)C)[2H] |
Kanonische SMILES |
CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(azidomethyl)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399035.png)


![(2R,3S,5R)-2-[2-chloro-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399061.png)


![[(1R,2R,3E,7S,11E,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] pyridin-3-ylmethyl carbonate](/img/structure/B12399075.png)







